

Technical Guide: Albrassitriol Mechanism of Action in Plant Cell Signaling

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Compound of Interest

Compound Name:	Albrassitriol
CAS No.:	110557-39-6
Cat. No.:	B161333

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Executive Summary

Albrassitriol (and its epimer 6-epi-**albrassitriol**) is a bioactive drimane-type sesquiterpenoid (C₁₅H₂₆O₃) originally isolated from microbial sources such as *Aspergillus* and *Alternaria* species interacting with Brassica crops. While chemically distinct from the C₂₈/C₂₉ steroid structure of classic brassinosteroids (BRs), **Albrassitriol** functions as a potent brassinosteroid mimetic.

This guide explicates the mechanism by which **Albrassitriol** co-opts the Brassinosteroid Insensitive 1 (BRI1) signaling cascade to drive cell elongation, stress resilience, and nutrient uptake. It serves as a blueprint for researchers investigating non-steroidal plant growth regulators (PGRs) for sustainable agriculture.

Chemical Identity & Physicochemical Profile

Unlike traditional steroidal PGRs, **Albrassitriol** offers a unique sesquiterpene scaffold that retains high affinity for the BRI1 receptor island domain.

Property	Specification
IUPAC Name	(1R, 2R, 4aS, 8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-decahydronaphthalen-2-ol
Chemical Class	Drimane-type Sesquiterpenoid
Formula	C ₁₅ H ₂₆ O ₃
Molecular Weight	254.37 g/mol
Solubility	Soluble in DMSO, Ethanol; Sparingly soluble in water
Key Isomers	(-)-Albrassitriol, (-)-6-epi-Albrassitriol
Source	Microbial fermentation (Aspergillus sp., Alternaria brassicae)

Mechanism of Action: The Signal Transduction Cascade

Albrassitriol operates by mimicking the ligand-gating properties of Brassinolide (BL), initiating a phosphorylation cascade that relieves the repression of growth-promoting transcription factors.

Phase I: Receptor Activation (The Initiation Complex)

Albrassitriol binds to the extracellular island domain of BRI1 (Brassinosteroid Insensitive 1), a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane.

- **Ligand Binding:** **Albrassitriol** occupies the hydrophobic groove of BRI1.
- **Coreceptor Recruitment:** The binding induces a conformational change that recruits BAK1 (BRI1-Associated Receptor Kinase 1).
- **Inhibitor Release:** The inhibitory protein BKI1 dissociates from the plasma membrane, fully activating the BRI1 kinase domain.

Phase II: The Phosphorylation Relay (Cytosolic Signal)

The activated BRI1-BAK1 complex initiates a dual-pathway signal:

- **Transphosphorylation:** BRI1 phosphorylates BSK1 (BR-Signaling Kinase 1) and CDG1.
- **Signal Propagation:** Activated BSK1 activates BSU1 (BRI1-Suppressor 1), a phosphatase.

Phase III: Derepression (The Checkpoint)

In the absence of ligand, BIN2 (Brassinosteroid Insensitive 2), a GSK3-like kinase, hyperphosphorylates transcription factors BZR1/BES1, targeting them for proteasomal degradation.

- **Albrassitriol Effect:** The activated BSU1 phosphatase dephosphorylates and inactivates BIN2.
- **Result:** BIN2 inhibition prevents the degradation of BZR1/BES1.

Phase IV: Transcriptional Modulation (Nuclear Events)

Accumulated, hypophosphorylated BZR1 and BES1 translocate into the nucleus.

- **DNA Binding:** They bind to E-box (CANNTG) and BRRE (CGTGT/CG) promoter elements.
- **Gene Activation:** Upregulation of XTH (Xyloglucan endotransglucosylase/hydrolase) and EXP (Expansins) drives cell wall loosening and elongation.
- **Gene Repression:** Downregulation of BR biosynthetic genes (feedback loop).

Visualization: Albrassitriol Signaling Pathway



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Figure 1: The **Albrassitriol**-induced signaling cascade, mimicking Brassinosteroid activity to derepress BZR1/BES1 transcription factors.

Experimental Validation Protocols

To validate **Albrassitriol** activity in your specific crop system, use the following self-validating workflows.

Protocol A: Receptor Binding Kinetics (Microscale Thermophoresis - MST)

Objective: Quantify the affinity (

) of **Albrassitriol** for the BRI1 ectodomain compared to Brassinolide.

- Preparation:
 - Express and purify recombinant BRI1 ectodomain (BRI1-ECD) tagged with GFP or His-tag.
 - Label BRI1-ECD with a fluorescent dye (if not using GFP fusion).
- Titration:
 - Prepare a serial dilution of **Albrassitriol** (Ligand) ranging from 1 nM to 100 μ M in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20).
 - Keep BRI1-ECD concentration constant (e.g., 20 nM).
- Measurement:
 - Load samples into MST capillaries.
 - Perform thermophoresis scan (IR-laser on/off).
- Analysis:
 - Plot normalized fluorescence (

) vs. Ligand Concentration.

- Fit data to the law of mass action to derive
- .
- Validation Check: Positive control (Brassinolide) should yield
- nM.

Protocol B: The "Lamina Joint Inclination" Bioassay

Objective: Phenotypic confirmation of bioactivity in *Oryza sativa* (Rice) or Brassica explants.

- Explant Preparation:
 - Dark-grow rice seedlings for 7 days.
 - Excise the second leaf lamina joint (approx. 2 cm segments).
- Treatment:
 - Incubate segments in distilled water for 24 hours to deplete endogenous BRs.
 - Transfer to test solutions:
 - Negative Control: 0.1% DMSO.
 - Positive Control: 24-Epibrassinolide (1 μ M).
 - Test Group: **Albrassitriol** (0.01, 0.1, 1.0, 10 μ M).
- Incubation:
 - Incubate for 48 hours in the dark at 28°C.
- Quantification:
 - Measure the angle between the lamina and the sheath.

- Data Output: A dose-dependent increase in bending angle confirms BR-mimetic activity.

Comparative Efficacy Data

The following table summarizes the functional profile of **Albrassitriol** versus the standard 24-Epibrassinolide (EBL).

Feature	Albrassitriol (Sesquiterpene)	24-Epibrassinolide (Steroid)
Receptor Target	BRI1 (Mimetic)	BRI1 (Native Ligand)
Effective Conc.	0.1 - 10 μ M	0.01 - 1 μ M
Stability	High (Drimane scaffold resistant to rapid hydrolysis)	Moderate (Susceptible to hydroxylation)
Production	Microbial Fermentation (Aspergillus)	Chemical Synthesis / Plant Extraction
Primary Utility	Biostimulant, Stress Tolerance	Growth Regulator, Yield Enhancement

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